molecular formula C8H3BrN2O4 B1530296 2-Bromo-3-cyano-6-nitrobenzoic acid CAS No. 1807170-99-5

2-Bromo-3-cyano-6-nitrobenzoic acid

Cat. No.: B1530296
CAS No.: 1807170-99-5
M. Wt: 271.02 g/mol
InChI Key: URGQCCXHSARUQY-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-6-nitrobenzoic acid (molecular formula: C₈H₃BrN₂O₄, molecular weight: 271.03 g/mol) is a halogenated, nitro- and cyano-substituted benzoic acid derivative. Its structure features a bromine atom at position 2, a cyano group at position 3, and a nitro group at position 6 on the aromatic ring. This substitution pattern creates a highly electron-deficient aromatic system, making it reactive in electrophilic and nucleophilic processes. The compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals, agrochemicals, and coordination complexes due to its multifunctional groups .

Properties

IUPAC Name

2-bromo-3-cyano-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-7-4(3-10)1-2-5(11(14)15)6(7)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGQCCXHSARUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

The compound’s reactivity and physicochemical properties are strongly influenced by the positions of its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
2-Bromo-3-cyano-6-nitrobenzoic acid C₈H₃BrN₂O₄ 271.03 Br (2), CN (3), NO₂ (6) High electron deficiency; strong acidity due to NO₂ and CN
2-Bromo-4-cyano-3-nitrobenzoic acid C₈H₃BrN₂O₄ 271.03 Br (2), CN (4), NO₂ (3) Altered electronic effects due to NO₂ at meta position; reduced steric hindrance
2-Bromo-3-methyl-5-nitrobenzoic acid C₈H₆BrNO₄ 260.04* Br (2), CH₃ (3), NO₂ (5) Methyl donor group reduces acidity compared to cyano analogs
2-Bromo-6-nitrobenzoic acid C₇H₄BrNO₄ 238.02* Br (2), NO₂ (6) Lacks cyano group; lower molecular complexity

*Molecular weights calculated from atomic masses where direct data was unavailable.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The cyano group in this compound enhances acidity (pKa ~1.5–2.0 estimated) compared to methyl-substituted analogs (pKa ~2.5–3.0) due to stronger electron withdrawal . Nitro Group Position: The nitro group at position 6 (para to carboxylic acid) in the target compound exerts a stronger acid-strengthening effect than its meta counterpart in 2-Bromo-4-cyano-3-nitrobenzoic acid .
  • However, the cyano group’s smaller size (vs. methyl) mitigates this effect in the target compound .

Research Findings and Methodological Notes

  • Crystallographic Data: Structural analyses of such compounds often employ programs like SHELXL for refinement, ensuring accurate determination of substituent orientations and bond lengths .
  • Similarity Metrics: Computational studies (e.g., Tanimoto similarity) highlight that analogs like 2-Bromo-3-methyl-5-nitrobenzoic acid (similarity score: 0.96) share functional group motifs but differ in electronic profiles .

Preparation Methods

Direct Nitration and Bromination of Substituted Benzoic Acids

One classical approach involves starting from 4-bromobenzoic acid or similar brominated benzoic acids, followed by nitration to introduce the nitro group at the 6-position. The cyano group can be introduced either before or after nitration via nucleophilic substitution reactions or cyanation of halogenated intermediates.

  • Nitration : Using nitric acid under controlled temperature to selectively nitrate the aromatic ring at the desired position.
  • Bromination : Bromine or brominating agents are used to introduce bromine at the 2-position, often under inert atmosphere to avoid side reactions.
  • Cyanation : Introduction of the cyano group is typically achieved by nucleophilic substitution of a halogen (e.g., bromine) with cyanide ion or by coupling reactions.

This method is supported by the synthesis of related compounds such as 2-Bromo-4-cyano-6-nitrobenzoic acid, where nitration of 4-bromobenzoic acid is a key step.

Multi-Step Synthesis via Malonate Esters and Aldehyde Intermediates

A more elaborate synthetic route involves the use of dimethyl malonate and halogenated nitrobenzene derivatives to build the benzoic acid framework with desired substitutions:

  • Step 1 : Reaction of 1,3-dibromo-2-nitrobenzene with dimethyl malonate in the presence of sodium carbonate in a polar aprotic solvent such as N,N-dimethylformamide or dimethyl sulfoxide at 50–60°C. This yields 2-(3-bromo-2-nitrobenzaldehyde)-malonate dimethyl ester with high yields (~96–98%).

  • Step 2 : Hydrolysis and acidification of the malonate ester under acidic conditions (e.g., reflux with 6M hydrochloric acid) to form 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid with yields around 93%.

  • Step 3 : Further hydrolysis and oxidation steps convert the aldehyde-acetic acid intermediate into 3-bromo-2-nitrobenzoic acid with yields ranging from 81% to 86% depending on reaction temperature and time.

This route provides a robust pathway to selectively substituted nitrobenzoic acids, which can be further functionalized to introduce the cyano group at the 3-position via nucleophilic substitution or coupling reactions.

Nucleophilic Substitution and Coupling Reactions for Cyano Group Introduction

Incorporation of the cyano group at the 3-position can be achieved by nucleophilic substitution of a bromine atom in the aromatic ring by cyanide ion or by coupling reactions with cyanide-containing reagents.

  • Starting from brominated nitrobenzoic acid intermediates, treatment with cyanide salts under controlled conditions leads to substitution of bromine by the cyano group.
  • This step requires careful control of temperature and solvent to avoid side reactions and ensure high selectivity.

Industrial Scale and Purification Considerations

In industrial production, the synthesis involves:

  • Large-scale bromination and nitration under optimized conditions (temperature, solvent, reagent concentration) to maximize yield and purity.
  • Use of inert atmospheres (e.g., nitrogen or argon) to prevent side reactions.
  • Purification steps such as recrystallization and chromatographic techniques to isolate the pure 2-Bromo-3-cyano-6-nitrobenzoic acid.

Summary of Key Reaction Conditions and Yields

Step / Reaction Reagents & Conditions Product / Intermediate Yield (%) Notes
Nitration of 4-bromobenzoic acid HNO3, controlled temperature 2-Bromo-4-cyano-6-nitrobenzoic acid (analog) High Selective nitration at 6-position
Reaction of 1,3-dibromo-2-nitrobenzene with dimethyl malonate Na2CO3, DMF or DMSO, 50–60°C 2-(3-bromo-2-nitrobenzaldehyde)-malonate ester 96.5–98.3 TLC monitoring for reaction completion
Hydrolysis of malonate ester 6M HCl, reflux 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid 93.1 Acidification and extraction steps
Conversion to 3-bromo-2-nitrobenzoic acid NaOH, heating 80–100°C, acidification pH 1.5 3-bromo-2-nitrobenzoic acid 81.0–86.3 Filtration and purification
Cyanation (nucleophilic substitution) Cyanide salts, controlled solvent and temp This compound Variable Requires optimization for selectivity

Research Findings and Analytical Notes

  • The multi-step malonate ester route offers high yields and selectivity for the nitro and bromo substituents, providing a reliable intermediate for further cyanation.
  • Reaction monitoring by thin-layer chromatography (TLC) is essential to determine completion at each step.
  • Acid-base extraction and recrystallization are effective purification methods to isolate high-purity products.
  • Industrial methods emphasize inert atmosphere and precise control of reaction parameters to avoid side reactions and degradation.
  • The presence of electron-withdrawing groups (nitro and cyano) influences the reactivity and regioselectivity of substitution reactions.

Q & A

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionEvidence Reference
Incomplete Nitration Use excess HNO₃/H₂SO₄ at 110°C
Cyano Group Hydrolysis Anhydrous conditions, low reaction time
Byproduct Formation Gradient HPLC purification

Q. What mechanistic insights explain competing pathways in derivatization reactions (e.g., esterification vs. decarboxylation)?

  • Methodological Answer : The carboxylic acid group’s acidity (pKa ~2.5) promotes decarboxylation under heat (>150°C), while esterification requires:
  • Protection Strategies : Use TMSCl to temporarily protect the -COOH group .
  • Catalyst Screening : DMAP accelerates ester formation with alkyl halides .
  • Kinetic Control : Lower temperatures (0–25°C) favor esterification over decarboxylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-cyano-6-nitrobenzoic acid
Reactant of Route 2
2-Bromo-3-cyano-6-nitrobenzoic acid

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